molecular formula C22H23NO6 B12155857 3-hydroxy-5-(4-hydroxyphenyl)-1-(2-methoxyethyl)-4-[(4-methoxy-3-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-5-(4-hydroxyphenyl)-1-(2-methoxyethyl)-4-[(4-methoxy-3-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12155857
M. Wt: 397.4 g/mol
InChI Key: WMRDLIYEAJPVJO-CZIZESTLSA-N
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Description

3-hydroxy-5-(4-hydroxyphenyl)-4-(4-methoxy-3-methylbenzoyl)-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that features multiple functional groups, including hydroxyl, methoxy, and benzoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-5-(4-hydroxyphenyl)-4-(4-methoxy-3-methylbenzoyl)-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of Hydroxyl and Methoxy Groups: These functional groups can be introduced through selective hydroxylation and methylation reactions.

    Benzoylation: The benzoyl group can be introduced via Friedel-Crafts acylation using an appropriate benzoyl chloride derivative.

Industrial Production Methods

Industrial production of such complex organic compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor desired reactions.

    Purification Techniques: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-5-(4-hydroxyphenyl)-4-(4-methoxy-3-methylbenzoyl)-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The benzoyl group can be reduced to a corresponding alcohol.

    Substitution: Methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Compounds with new functional groups replacing methoxy groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-hydroxy-5-(4-hydroxyphenyl)-4-(4-methoxy-3-methylbenzoyl)-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    Gene Expression: The compound could influence gene expression, leading to changes in protein synthesis and cellular function.

Comparison with Similar Compounds

Similar Compounds

    3-hydroxy-5-(4-hydroxyphenyl)-4-(4-methoxybenzoyl)-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-2-one: Lacks the methyl group on the benzoyl ring.

    3-hydroxy-5-(4-hydroxyphenyl)-4-(4-methylbenzoyl)-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-2-one: Lacks the methoxy group on the benzoyl ring.

    3-hydroxy-5-(4-hydroxyphenyl)-4-(benzoyl)-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-2-one: Lacks both methoxy and methyl groups on the benzoyl ring.

Uniqueness

The presence of both methoxy and methyl groups on the benzoyl ring, along with the hydroxyl and methoxy groups on the pyrrolidine ring, makes 3-hydroxy-5-(4-hydroxyphenyl)-4-(4-methoxy-3-methylbenzoyl)-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-2-one unique

Properties

Molecular Formula

C22H23NO6

Molecular Weight

397.4 g/mol

IUPAC Name

(4E)-4-[hydroxy-(4-methoxy-3-methylphenyl)methylidene]-5-(4-hydroxyphenyl)-1-(2-methoxyethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C22H23NO6/c1-13-12-15(6-9-17(13)29-3)20(25)18-19(14-4-7-16(24)8-5-14)23(10-11-28-2)22(27)21(18)26/h4-9,12,19,24-25H,10-11H2,1-3H3/b20-18+

InChI Key

WMRDLIYEAJPVJO-CZIZESTLSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCOC)C3=CC=C(C=C3)O)/O)OC

Canonical SMILES

CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCOC)C3=CC=C(C=C3)O)O)OC

Origin of Product

United States

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